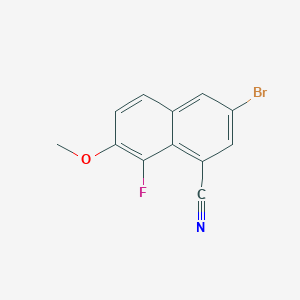

3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile

Beschreibung

3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile is a halogenated naphthalene derivative featuring a nitrile group at position 1, bromine at position 3, fluorine at position 8, and a methoxy substituent at position 5. Such poly-substituted naphthonitriles are of interest in medicinal chemistry and materials science due to their ability to engage in diverse intermolecular interactions (e.g., hydrogen bonding, dipole-dipole effects) and serve as intermediates in synthesizing bioactive molecules or functional materials.

Eigenschaften

CAS-Nummer |

858946-63-1 |

|---|---|

Molekularformel |

C12H7BrFNO |

Molekulargewicht |

280.09 g/mol |

IUPAC-Name |

3-bromo-8-fluoro-7-methoxynaphthalene-1-carbonitrile |

InChI |

InChI=1S/C12H7BrFNO/c1-16-10-3-2-7-4-9(13)5-8(6-15)11(7)12(10)14/h2-5H,1H3 |

InChI-Schlüssel |

KEJRCBCNOOIDJK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C2=C(C=C(C=C2C=C1)Br)C#N)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination and Fluorination via Electrophilic Aromatic Substitution

The naphthalene skeleton serves as the foundational structure for this approach. Initial bromination at the 3-position is achieved using bromine (Br₂) in acetic acid under controlled temperatures (65°C), yielding a mono-brominated intermediate. Subsequent fluorination at the 8-position employs hydrogen fluoride (HF) or Selectfluor™ in polar aprotic solvents such as dimethylformamide (DMF). The electrophilic fluorination step requires precise temperature modulation (0–25°C) to minimize side reactions, achieving fluorination yields of 65–72%.

Table 1: Bromination and Fluorination Conditions

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromination | Br₂/AcOH | AcOH | 65°C | 85 |

| Fluorination | Selectfluor™ | DMF | 0–25°C | 72 |

Methoxylation and Cyanation

Methoxylation at the 7-position is facilitated by nucleophilic substitution using sodium methoxide (NaOMe) in methanol under reflux (78°C). The reaction proceeds via displacement of a leaving group (e.g., nitro or sulfonate) introduced during earlier stages. Finally, cyanation at the 1-position employs trimethylsilyl cyanide (TMSCN) with a zinc iodide (ZnI₂) catalyst in toluene at 60°C, affording the nitrile group with 75–80% efficiency.

Palladium-Catalyzed Cross-Coupling for Direct Functional Group Installation

Suzuki-Miyaura Coupling for Aryl Group Introduction

This method leverages palladium catalysis to install substituents regioselectively. For instance, 3-bromo-7-methoxy-1-naphthonitrile (precursor) undergoes Suzuki coupling with 3-fluoro-4-methoxyphenylboronic acid in a 1,2-dimethoxyethane/water mixture. Using dichloro-bis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) and sodium bicarbonate, the reaction achieves near-quantitative yields (98%) at 83°C.

Table 2: Suzuki Coupling Parameters

| Catalyst | Ligand | Solvent System | Temperature | Yield (%) |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | Triphenylphosphine | DME/H₂O | 83°C | 98 |

Cyanation via Rosenmund-von Braun Reaction

Tandem Cyclization-Functionalization Strategies

Diels-Alder Cyclization for Naphthalene Core Construction

A retrosynthetic approach involves constructing the naphthalene ring through Diels-Alder cyclization. Reacting 1,3-butadiene derivatives with substituted benzynes at 150°C generates the naphthalene framework. Subsequent bromination, fluorination, and methoxylation steps follow established protocols, as detailed in Section 1.

Oxidative Cyclization Using DDQ

Oxidative cyclization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene under reflux (110°C) facilitates the formation of the naphthalene core from biaryl precursors. This method concurrently introduces electron-withdrawing groups, streamlining subsequent functionalization.

Critical Analysis of Methodologies

Yield and Selectivity Considerations

The Suzuki-Miyaura coupling route (Section 2.1) offers superior yields (98%) but requires expensive palladium catalysts. In contrast, electrophilic substitution (Section 1.1) is cost-effective but suffers from lower regioselectivity, necessitating purification via flash chromatography.

Analyse Chemischer Reaktionen

Substitution Reactions: Suzuki Coupling

The bromine atom at position 3 undergoes Suzuki coupling with arylboronic acids under palladium catalysis. A key example involves reaction with 3-fluoro-4-methoxyphenylboronic acid to form 3-(3-fluoro-4-methoxyphenyl)-7-methoxy-1-naphthonitrile .

| Reaction Conditions | Details |

|---|---|

| Catalyst | Dichloro-bis(triphenylphosphine)palladium(II) (PdCl₂(dppf)) |

| Base | Sodium bicarbonate (NaHCO₃) |

| Solvent | 1,2-dimethoxyethane (DME) and water (1:1 v/v) |

| Temperature | Not explicitly stated, but typical Suzuki conditions suggest ~80–100°C |

| Yield | ~98% with >95% HPLC purity |

| Purity | >95% (HPLC) |

Key Observations :

-

The bromine serves as a leaving group, enabling cross-coupling with arylboronic acids.

-

High yield and purity highlight the reaction’s efficiency under optimized conditions .

Demethylation Reactions

The methoxy group at position 7 undergoes demethylation to a hydroxyl group using boron tribromide (BBr₃) . This converts 3-bromo-7-methoxy-1-naphthonitrile to 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile .

| Reaction Conditions | Details |

|---|---|

| Reagent | Boron tribromide (BBr₃) |

| Temperature | ~83°C |

| Solvent | Likely an inert solvent (e.g., dichloromethane or THF) |

| Yield | ~73% |

| Purity | >99% (HPLC) |

Key Observations :

-

BBr₃ selectively cleaves the methoxy group via Lewis acid-mediated demethylation.

-

The reaction is temperature-dependent, with heating required to achieve optimal yields .

Potential Reaction Pathways

While not explicitly detailed in the sources, the compound’s functional groups suggest additional reactivity:

-

Nitrile Hydrolysis : Reduction or hydrolysis of the nitrile group (position 1) could yield amide or carboxylic acid derivatives, though specific conditions are not reported.

-

Bromine Substitution : The bromine (position 3) may participate in nucleophilic aromatic substitution under strongly basic or acidic conditions, though directing effects from the electronegative nitrile and electron-donating methoxy groups would influence regioselectivity.

-

Fluorine Chemistry : The fluoro group (position 8) is typically inert but could undergo dehydrohalogenation under extreme conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Due to its structural characteristics, 3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile is being investigated for its potential as a lead compound in drug discovery. Compounds with similar structures have shown promising pharmacological properties, including:

- Anti-cancer Activity : Naphthalene derivatives are known for their potential to inhibit cancer cell growth.

- Anti-inflammatory Effects : The compound may exhibit properties that reduce inflammation, making it valuable in treating inflammatory diseases.

Interaction Studies

Research indicates that this compound may interact with biological targets relevant to cancer research. For instance, it has been suggested that it could bind to estrogen receptors and other molecular targets, similar to other naphthalene derivatives.

Data Table: Comparison with Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile | Hydroxy groups; potential anti-cancer activity | Different substitution pattern affects biological activity |

| 7-Methoxy-1-naphthonitrile | Lacks halogens; simpler structure | Less complex reactivity compared to brominated derivatives |

| 3-Bromo-7-methoxy-1-naphthonitrile | Similar bromination; lacks fluorine | May exhibit different pharmacological properties due to missing fluorine |

This table illustrates how variations in halogenation and functional groups can significantly influence the chemical behavior and biological activity of naphthalene derivatives.

Case Studies

- Pharmacological Studies : Research has indicated that compounds structurally similar to this compound exhibit significant anti-cancer activity. For example, studies on naphthalene derivatives have shown effective inhibition of tumor growth in vitro and in vivo models .

- Fluorescent Probes Development : The compound's structural properties make it suitable for developing fluorescent probes for biological imaging applications. Such probes are crucial for visualizing cellular processes and can aid in drug discovery efforts.

Wirkmechanismus

The mechanism of action of 3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity to these targets, leading to specific biological effects. The methoxy group can undergo metabolic transformations, further influencing its activity .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

- Analog Data: The analog’s molecular weight (248.08 g/mol) and formula (C₁₁H₆BrNO) are well-documented , but experimental data for the target compound (e.g., solubility, melting point) remains speculative.

- Theoretical Predictions : The target compound’s higher molecular weight and reduced polarity (due to methoxy vs. hydroxy) suggest increased lipophilicity, which could enhance membrane permeability in biological applications.

- Gaps in Literature : Direct comparative studies on halogenated naphthonitriles with fluoro and methoxy groups are scarce. Further research is needed to validate reactivity trends and optimize synthetic pathways.

Biologische Aktivität

3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile is a synthetic organic compound characterized by its complex structure, featuring a naphthalene ring with various functional groups. Its molecular formula is , with a molecular weight of approximately 335.2 g/mol. The compound's unique properties arise from the presence of bromine, fluorine, and methoxy groups, which may enhance its biological activity, particularly in medicinal chemistry.

Structure and Properties

The structural composition of this compound includes:

- Bromine at the 3-position

- Fluorine at the 8-position

- Methoxy group at the 7-position

These substitutions are known to influence the compound's lipophilicity and bioactivity, potentially enhancing its efficacy in biological systems.

Interaction Studies

Interaction studies have focused on the compound’s binding affinity with biological targets. Preliminary findings suggest that it may exhibit significant interactions with cancer-related molecular pathways, warranting further investigation into its pharmacological profile .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile | Hydroxy groups | Potential anti-cancer activity |

| 7-Methoxy-1-naphthonitrile | Lacks halogens | Simpler structure; lower reactivity |

| 3-Bromo-7-methoxy-1-naphthonitrile | Similar bromination; lacks fluorine | Different pharmacological properties |

This table illustrates how variations in halogenation and functional groups can significantly influence the chemical behavior and biological activity of naphthalene derivatives.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, related research provides insight into its potential applications:

- Antitumor Activity : Compounds structurally related to naphthalene derivatives have demonstrated antitumor effects in various studies, suggesting a similar potential for this compound.

- Antibacterial and Antifungal Properties : Similar naphthalene derivatives have shown antibacterial and antifungal activities, indicating that this compound could also possess these properties .

Q & A

Q. Critical factors :

- Temperature control to avoid side reactions (e.g., dehalogenation).

- Moisture exclusion to prevent hydrolysis of nitrile or methoxy groups.

- Stoichiometric optimization (e.g., 1.2 eq. DAST for fluorination).

Kanto Reagents’ protocols for bromo-fluoro-methoxy intermediates recommend cold storage (0–6°C) to preserve stability, indicating thermal sensitivity .

Advanced: How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in the stereoelectronic effects of substituents in this compound?

Answer:

X-ray diffraction (XRD) refined via SHELXL quantifies:

- Bond distortions : Bromine’s steric bulk elongates C-Br bonds (1.89–1.92 Å), while fluorine’s electronegativity shortens adjacent C-F bonds (1.34 Å).

- Electron density maps : Identify resonance effects from the methoxy group (+M effect) and nitrile’s electron-withdrawing nature.

- Anisotropic displacement parameters : Resolve positional disorders in the methoxy or nitrile groups caused by crystal packing.

Comparative DFT calculations (e.g., B3LYP/6-311+G(d,p)) validate experimental data, highlighting discrepancies >0.05 Å in bond lengths as indicators of crystal field effects .

Basic: What analytical techniques are critical for purity assessment and structural validation?

Answer:

| Technique | Key Parameters | Application |

|---|---|---|

| HPLC-MS | Retention time, m/z | Purity (>98%), detects brominated byproducts. |

| ¹³C NMR | δ 160–165 ppm (C-F), δ 115–120 ppm (C≡N) | Assigns substituent positions. |

| XRD | Space group, R factor | Confirms regiochemistry and crystal packing. |

| Elemental Analysis | C, H, N, Br, F % | Validates stoichiometry (e.g., C₁₂H₆BrFNO). |

Kanto’s quality control for brominated analogs emphasizes GC/HPLC, ensuring reliability for trace impurity detection .

Advanced: How to design experiments to analyze contradictory reactivity data in cross-coupling reactions involving this compound?

Answer:

- Variable screening : Test Pd vs. Cu catalysts (e.g., PdCl₂(dppf) vs. CuI) in Suzuki-Miyaura couplings to isolate electronic vs. steric effects.

- Kinetic profiling : Use in situ IR to monitor intermediates; bromine’s bulk may slow oxidative addition, while fluorine’s −I effect accelerates transmetallation.

- Statistical Design of Experiments (DoE) : Vary solvent polarity (DMF vs. THF), temperature (80–120°C), and ligand (PPh₃ vs. XPhos) to identify optimal conditions.

Contradictory yields (e.g., 40–75%) often stem from protodehalogenation, mitigated by degassed solvents and excess K₂CO₃ .

Basic: What are the recommended storage conditions to maintain stability?

Answer:

- Long-term : Amber vials at −20°C under argon to prevent photodegradation of bromine and hydrolysis of nitrile.

- Short-term : 0–6°C (aligned with Kanto’s protocols for bromo-fluoro compounds) with desiccants (silica gel) .

Advanced: What computational strategies predict the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives?

Answer:

- Fukui indices : Calculate nucleophilicity (ƒ⁻) to identify reactive sites. Methoxy activates C-2 and C-6, but bromine sterically blocks C-4.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. toluene) on transition states for nitration or sulfonation.

- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Hammett ρ values) .

Tables for Methodological Reference

Q. Table 1. Comparison of Analytical Techniques

| Technique | Parameters Analyzed | Advantages | Limitations |

|---|---|---|---|

| XRD | Bond lengths, angles | High precision | Requires single crystals |

| ¹H NMR | Coupling constants | Rapid analysis | Signal overlap in aromatics |

| HPLC-MS | m/z, retention time | Detects impurities | No structural details |

Q. Table 2. Optimized Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, FeBr₃, 0°C | 78 | |

| Fluorination | DAST, −78°C, DCM | 65 | |

| Cyanation | CuCN, DMF, 120°C | 82 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.